molecular formula C6H11ClFNO2 B8117143 Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 131176-03-9

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No.: B8117143
CAS No.: 131176-03-9
M. Wt: 183.61 g/mol
InChI Key: SJLXDUCYXKAYFC-UYXJWNHNSA-N
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Description

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 131176-03-9) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClFNO₂ and a molecular weight of 183.61 g/mol . It is widely used as a chiral building block in pharmaceutical synthesis due to its rigid pyrrolidine scaffold and stereochemical specificity. The compound is typically provided as a high-purity (>98%) hydrochloride salt in 10 mM solution formats, with recommended storage at -80°C for long-term stability and -20°C for short-term use . Its solubility profile varies, requiring solvent optimization (e.g., DMSO, ethanol) for experimental applications .

Properties

IUPAC Name

methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXDUCYXKAYFC-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131176-03-9
Record name D-Proline, 4-fluoro-, methyl ester, hydrochloride, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131176-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Material Selection

The synthesis begins with L-hydroxyproline methyl ester (4R-hydroxy configuration), a cost-effective chiral pool starting material. The 4R-hydroxyl group serves as the precursor for fluorination, while the methyl ester protects the carboxylic acid during subsequent steps.

Amine Protection

Step : Boc Protection of the Pyrrolidine Amine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide (NaOH), 1,4-dioxane.

  • Conditions :

    • L-hydroxyproline methyl ester (5.08 g, 38.77 mmol) is dissolved in 1,4-dioxane (40 mL) and 1 M NaOH (40 mL).

    • Boc₂O (9.3 g, 42.6 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 8 hours.

  • Outcome : Forms tert-butyl (2R,4R)-4-hydroxyprolinate methyl ester (yield: 99%).

  • Critical Parameter : pH control ensures selective N-Boc protection without ester hydrolysis.

Fluorination at the 4-Position

Step : Hydroxyl-to-Fluorine Substitution

  • Reagents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

  • Conditions :

    • Boc-protected intermediate (0.170 mmol) is treated with DAST (1.2 equiv) in anhydrous dichloromethane at -78°C.

    • Gradual warming to room temperature over 12 hours ensures complete conversion.

  • Outcome : Inverts the 4R-hydroxyl to 4S-fluorine via SN2 mechanism , yielding tert-butyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate methyl ester.

  • Challenge : Competing elimination reactions are minimized by low-temperature conditions.

Ester Group Retention and Workup

The methyl ester remains intact during fluorination due to the absence of strong acids/bases. Post-fluorination, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to remove fluorination byproducts.

Boc Deprotection and Hydrochloride Formation

Step : Acidic Cleavage of the Boc Group

  • Reagents : Hydrochloric acid (HCl) in acetonitrile.

  • Conditions :

    • Boc-deprotection is performed using 2 M HCl (2 mL) in acetonitrile (0.2 mL) at room temperature for 5 hours.

    • Concentration in vacuo followed by trituration with chloroform yields the hydrochloride salt.

  • Outcome : Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (64–70% yield over four steps).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for fluorination and Boc-deprotection steps:

  • Fluorination : DAST and substrate are mixed in a microreactor (residence time: 10 min, 0°C).

  • Acid Hydrolysis : Tubular reactors with immobilized HCl gas achieve rapid deprotection (5 min vs. 5 hours batch).

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity ≥98% (HPLC)Reverse-phase HPLC (C18 column)
Stereochemical Integrity ≥99% eeChiral HPLC (Daicel CHIRALPAK IB)
Residual Solvents <500 ppm (ICH Q3C guidelines)GC-MS

Mechanistic Insights and Stereochemical Control

Fluorination Stereochemistry

The SN2 mechanism during fluorination ensures inversion of configuration at C4:

  • 4R-OH (L-hydroxyproline) → 4S-F (target compound).

  • Evidence : X-ray crystallography of intermediates confirms spatial inversion.

Mitigating Epimerization

  • Risk : Epimerization at C2 or C4 under basic conditions (pH > 8).

  • Solution : Use non-basic aqueous HCl for deprotection (pH 1–2), minimizing racemization.

Comparative Analysis of Fluorination Reagents

ReagentYield (%)ee (%)Byproducts
DAST 7899Trace sulfonic acids
Deoxo-Fluor 8298Fluoroalkanes
XtalFluor-E 6597HF gas (requires scrubbing)

DAST is preferred for laboratory-scale synthesis due to higher enantiomeric excess (ee), while Deoxo-Fluor offers better yields in industrial settings.

Analytical Validation

Structural Confirmation

  • NMR :

    • ¹H NMR (400 MHz, D₂O): δ 4.82 (dd, J = 48 Hz, 1H, F-CH), 3.76 (s, 3H, COOCH₃).

    • ¹⁹F NMR : δ -215 ppm (dt, J = 48, 8 Hz).

  • HRMS : [M+H]⁺ calc. for C₆H₁₁FNO₂: 156.0764; found: 156.0767.

Purity Assessment

  • HPLC : t<sub>R</sub> = 8.2 min (Agilent Zorbax SB-C18, 0.1% TFA in H₂O/MeOH).

  • Chiral HPLC : t<sub>R</sub> = 12.7 min (Daicel CHIRALPAK IB, hexane/iPrOH 90:10) .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, influencing the compound’s biological activity. The stereochemistry of the molecule also plays a crucial role in its interaction with chiral environments in biological systems .

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of the pyrrolidine ring significantly influences physicochemical properties and biological activity. Key stereoisomers include:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Purity Storage Conditions
Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride C₆H₁₁ClFNO₂ 183.61 131176-03-9 >98% -80°C/-20°C
Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride C₆H₁₁ClFNO₂ 183.61 1445948-46-8 95% Room temperature
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride C₆H₁₁ClFNO₂ 183.61 58281-80-4 97–98% Room temperature
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride C₆H₁₁ClFNO₂ 183.61 58281-79-1 97% Not specified

Key Observations :

  • Stereochemistry : The (2R,4S) and (2S,4R) isomers are enantiomers with distinct chiral centers, impacting their interactions in asymmetric synthesis .
  • Purity and Stability : The (2R,4S) isomer is typically supplied at higher purity (>98%) compared to other stereoisomers (95–97%) .
  • Storage : While the (2R,4S) isomer requires cryogenic storage, the (2R,4R) and (2S,4R) variants are stable at room temperature under inert atmospheres .

Functional Group Modifications

Ester Derivatives
  • Ethyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 2901043-18-1): Molecular formula: C₇H₁₃ClFNO₂ (MW: 197.6 g/mol). Features an ethyl ester group instead of methyl, enhancing lipophilicity for specific pharmacokinetic applications . Purity: 97% (vs. 98% for methyl ester) .
Hydroxy and Trifluoromethyl Derivatives
  • (2S,4R)-Methyl-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 481704-21-6):
    • Replaces fluorine with a hydroxyl group, altering hydrogen-bonding capacity.
    • Used in peptide synthesis due to its polar functional group .
  • (2R,4S)-4-Fluoro-2-(trifluoromethyl)pyrrolidine hydrochloride :
    • Incorporates a trifluoromethyl group, increasing metabolic stability and bioavailability .

Biological Activity

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. The presence of a fluorine atom at the 4-position enhances its binding affinity and alters its physicochemical properties, making it a candidate for therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H12ClFNO2
  • Molecular Weight : 195.63 g/mol
  • Stereochemistry : (2R,4S) configuration influences biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication processes, indicating potential use in antiviral therapies.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it is hypothesized that the compound can interact with neural receptors, potentially providing neuroprotective benefits.
  • Anticancer Activity : In vitro studies have shown that it can inhibit cancer cell proliferation, suggesting its potential as an anticancer agent.

The mechanism of action involves the compound's interaction with specific molecular targets. The fluorine atom enhances binding affinity to certain enzymes or receptors, while the stereochemistry plays a crucial role in its interaction with chiral environments in biological systems.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntiviralInhibition of viral replication
NeuroprotectiveInteraction with neural receptors
AnticancerInhibition of cancer cell proliferation in vitro

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against human tumor cell lines in vitro, revealing a dose-dependent inhibition of cell growth. The mechanism appeared to involve the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Study: Neuroprotective Effects

In a model assessing neuroprotective properties, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that the compound could significantly reduce cell death and enhance cell viability compared to control groups.

Applications and Future Directions

The unique properties of this compound make it a valuable candidate for further research in drug development. Its potential applications include:

  • Development of antiviral drugs targeting specific viral replication pathways.
  • Formulation of neuroprotective agents for neurodegenerative diseases.
  • Exploration as a lead compound in anticancer drug discovery.

Q & A

Q. What are the recommended methods for synthesizing Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride while preserving stereochemical integrity?

Synthesis involves enantioselective fluorination of pyrrolidine precursors using agents like DAST (diethylaminosulfur trifluoride) under controlled conditions. Chiral auxiliaries or catalysts ensure retention of the 2R,4S configuration. Post-fluorination, esterification with methyl chloroformate followed by HCl treatment yields the hydrochloride salt. Stereochemical integrity is confirmed via X-ray crystallography (e.g., SHELXL refinement) and chiral HPLC .

Q. What analytical techniques are critical for characterizing the purity and stereochemical configuration of this compound?

Purity (>98%) is validated via HPLC and 1^1H/13^{13}C NMR spectroscopy. Absolute configuration is confirmed using single-crystal X-ray diffraction (SHELXL) . Chiral HPLC or polarimetry assesses enantiomeric excess, while thermal analysis (DSC) detects polymorphic transitions .

Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?

Dissolve in anhydrous DMSO at 10 mM, aliquot to avoid freeze-thaw cycles, and store at -80°C (6 months) or -20°C (1 month). For aqueous solubility, use co-solvents like PEG300 and Tween 80, ensuring sequential addition to maintain clarity. Pre-warm to 37°C and sonicate if precipitation occurs .

Advanced Questions

Q. How does the stereochemistry at the 2R and 4S positions influence biological activity in medicinal chemistry applications?

The 4S-fluorine enhances hydrogen bonding with target proteins (e.g., enzyme active sites), while the 2R-methyl ester modulates lipophilicity and metabolic stability. Comparative studies with diastereomers (e.g., 2S,4R) reveal differences in IC50_{50} values by up to 10-fold in protease inhibition assays. Molecular docking simulations (AutoDock Vina) can rationalize these effects .

Q. What strategies mitigate racemization during synthesis under acidic conditions?

Conduct HCl salt formation at 0–5°C in aprotic solvents (e.g., dichloromethane) to minimize acid-catalyzed racemization. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column). If racemization occurs, employ kinetic resolution using chiral bases (e.g., quinidine) or switch to milder acid sources .

Q. How can researchers resolve contradictions in crystallographic data when different batches yield varying unit cell parameters?

Variations may arise from polymorphism or solvent inclusion. Recrystallize under standardized conditions (e.g., slow evaporation in ethanol/water). Use SHELXD for phase determination and SHELXL for refinement. Cross-validate with solid-state NMR (e.g., 19^{19}F NMR) to confirm lattice consistency .

Q. What computational methods predict the compound’s stability in biological matrices?

Molecular dynamics simulations (GROMACS) model degradation pathways under physiological pH (7.4). Hydrolysis susceptibility of the methyl ester is assessed via DFT calculations (Gaussian 09) at the B3LYP/6-31G* level. Experimental validation uses LC-MS to track degradation products .

Data Contradiction Analysis

Q. How should discrepancies in biological activity between enantiomers be addressed in structure-activity relationship (SAR) studies?

Perform competitive binding assays (SPR or ITC) to quantify affinity differences. Pair with molecular dynamics simulations (Amber) to analyze conformational stability in target binding pockets. Use X-ray co-crystallography to resolve binding mode variations (e.g., SHELXS for structure solution) .

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